Pyrrolomycin B

Description

This compound has been reported in Streptomyces and Streptomyces vitaminophilus with data available.

chlorinated nitropyrrole from Actinomycetes strain SF-2080; structure given in first source

Structure

3D Structure

Properties

CAS No. |

79763-00-1 |

|---|---|

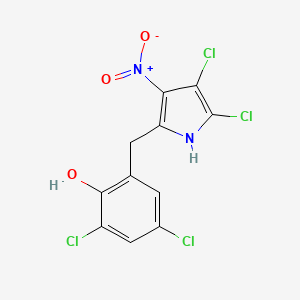

Molecular Formula |

C11H6Cl4N2O3 |

Molecular Weight |

356.0 g/mol |

IUPAC Name |

2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol |

InChI |

InChI=1S/C11H6Cl4N2O3/c12-5-1-4(10(18)6(13)3-5)2-7-9(17(19)20)8(14)11(15)16-7/h1,3,16,18H,2H2 |

InChI Key |

ZIOBWQJYKHDNKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CC2=C(C(=C(N2)Cl)Cl)[N+](=O)[O-])O)Cl)Cl |

Synonyms |

pyrrolomycin B SF-2080B |

Origin of Product |

United States |

Foundational & Exploratory

Pyrrolomycin B Production in Streptomyces Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrrolomycins are a class of potent polyketide antibiotics characterized by a halogenated pyrrole ring. Among them, Pyrrolomycin B has garnered significant interest for its antibacterial properties. This technical guide provides a comprehensive overview of the Streemptomyces species known to produce this compound, with a focus on Streptomyces sp. strain UC 11065. It details the biosynthetic pathway, experimental protocols for production, extraction, and analysis, and discusses the general regulatory mechanisms governing its production. This document is intended to serve as a valuable resource for researchers engaged in the discovery, characterization, and development of novel antibiotics.

This compound Producing Streptomyces Species

Several species of Streptomyces have been identified as producers of pyrrolomycins. The most well-characterized species in the context of this compound production is Streptomyces sp. strain UC 11065. Other species, such as Streptomyces fumanus, are also known to produce a range of pyrrolomycin analogs.[1][2] While Actinosporangium vitaminophilum is a known producer of other pyrrolomycins, Streptomyces sp. UC 11065 is confirmed to produce this compound alongside other derivatives like pyrrolomycins C, D, and dioxapyrrolomycin.[3]

Biosynthesis of this compound

The biosynthesis of pyrrolomycins is closely related to that of pyoluteorin and involves a type II polyketide synthase (PKS) system. The biosynthetic gene cluster responsible for pyrrolomycin production in Streptomyces sp. UC 11065 is designated as the 'dox' cluster.[3][4]

The biosynthesis of this compound is hypothesized to begin with the loading of L-proline onto a carrier protein. The pyrrole ring is then formed and subsequently chlorinated. The polyketide chain is assembled from acetate units and cyclizes to form the dichlorophenyl moiety. A key and relatively late step in the formation of this compound is the nitration of the pyrrole ring. The 'dox' gene cluster contains genes encoding for a nitrate reductase, indicating that nitrite is the likely precursor for the nitro group.[3][5] The final steps involve the condensation of the two ring structures.

Proposed Biosynthetic Pathway

Experimental Protocols

The following protocols are based on methodologies reported for the production, extraction, and analysis of pyrrolomycins from Streptomyces sp. strain UC 11065.

Fermentation Protocol

4.1.1 Media Composition

| Component | Concentration (g/L) |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| Dextrose | 4.0 |

4.1.2 Inoculum Preparation

-

Since Streptomyces sp. UC 11065 does not readily sporulate, maintain cultures as frozen mycelial suspensions in 20% glycerol.

-

Inoculate 100 mL of seed medium with the frozen mycelial stock.

-

Incubate at 28°C with shaking at 250 rpm for 48 hours.

4.1.3 Production Fermentation

-

Inoculate 200 mL of fresh seed medium with 10 mL of the seed culture.

-

Incubate the production culture at 28°C with shaking at 250 rpm for 120 hours.

Extraction and Purification Protocol

4.2.1 Extraction

-

At the end of the fermentation, adjust the pH of the culture to 7.0.

-

Separate the mycelium from the fermentation broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

4.2.2 Purification (General Approach) While a specific, detailed purification protocol for this compound is not readily available in the literature, a general approach for purifying polyketide antibiotics from Streptomyces extracts can be employed:

-

Resuspend the crude extract in a minimal volume of methanol.

-

Subject the methanolic solution to silica gel column chromatography.

-

Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate or chloroform:methanol).

-

Collect fractions and analyze for the presence of this compound using HPLC (see section 4.3).

-

Pool fractions containing pure this compound and evaporate the solvent.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase A | Water with 1% Acetic Acid |

| Mobile Phase B | Methanol with 1% Acetic Acid |

| Gradient | Isocratic with 10% B for 5 min, then a linear gradient to 90% B over 10 min, followed by 90% B for 16 min. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 310 nm |

| Approx. Retention Time | ~9.8 minutes |

Note: Retention times can vary based on the specific column and HPLC system used.

Quantitative Data

Specific production yields for this compound from Streptomyces sp. UC 11065 are not extensively reported in the available scientific literature. Research has primarily focused on the identification of the various pyrrolomycin compounds produced and the elucidation of their biosynthetic pathway rather than the optimization of production for specific analogs. However, HPLC analysis confirms the production of this compound by this strain.[3]

Regulation of this compound Biosynthesis

The specific regulatory mechanisms governing the 'dox' gene cluster for pyrrolomycin biosynthesis have not yet been elucidated. However, the regulation of antibiotic production in Streptomyces is a complex process involving a hierarchical network of regulatory genes.[6][7][8] This network typically includes:

-

Cluster-Situated Regulators (CSRs): These are regulatory genes located within the biosynthetic gene cluster that often act as pathway-specific activators.

-

Global Regulators: These are proteins that respond to broader physiological and environmental signals, such as nutrient availability and cell density, to control the expression of multiple secondary metabolite gene clusters.

-

Feedback Regulation: The final antibiotic product or pathway intermediates can sometimes regulate their own biosynthesis by interacting with regulatory proteins.[9]

Generalized Regulatory Pathway for Antibiotic Production in Streptomyces

Experimental Workflow

The following diagram outlines a typical workflow for the identification, production, and characterization of this compound from a Streptomyces species.

Conclusion

Streptomyces sp. strain UC 11065 is a key producer of the antibacterial compound this compound. The biosynthetic pathway for this polyketide is partially understood, and established protocols for its fermentation, extraction, and analysis provide a solid foundation for further research. While specific quantitative production data and detailed regulatory mechanisms for the 'dox' gene cluster remain areas for future investigation, the information compiled in this guide offers a robust starting point for scientists and researchers in the field of antibiotic discovery and development. Further studies focusing on fermentation optimization and the elucidation of regulatory networks could lead to enhanced yields of this compound and the generation of novel, potent antibiotic derivatives.

References

- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Additional pyrrolomycins from cultures of Streptomyces fumanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cloning and characterization of the pyrrolomycin biosynthetic gene clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. strain UC 11065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on transcriptional regulators in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]

- 9. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]

Pyrrolomycin B: A Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of Pyrrolomycin B, a chlorinated nitro-pyrrole antibiotic. It is intended for researchers, scientists, and drug development professionals interested in its chemical structure, properties, biological activity, and potential therapeutic applications.

Core Chemical Structure and Properties

This compound is a member of the pyrrolomycin family of antibiotics, which are polyhalogenated metabolites isolated from microorganisms such as Actinosporangium and Streptomyces species.[1][2] The core structure of this compound, chemically named 2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol, consists of a dichlorinated nitropyrrole ring linked by a methylene bridge to a dichlorinated phenol ring.[1][3][4] This high degree of halogenation and the presence of a nitro group are characteristic features that contribute to its biological activity.[1][3]

Physicochemical Properties

Quantitative physicochemical data for this compound is summarized in the table below. While specific experimental values for melting point and solubility were not found in the reviewed literature, data for the closely related Pyrrolomycin C are included for reference, suggesting that this compound is a lipophilic compound with poor aqueous solubility.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₆Cl₄N₂O₃ | [4] |

| Monoisotopic Mass | 353.91324 Da | [4] |

| Predicted XlogP | 5.0 | [4] |

| Melting Point | Data not available | - |

| Solubility | Data not available (Inferred to be poor in aqueous media) | - |

| Appearance (Pyrrolomycin C) | Yellow needle-like crystals | [1] |

Spectroscopic Data

The structure of this compound was originally elucidated using methods including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.[5] While specific ¹H and ¹³C NMR spectral data for this compound are not detailed in the available literature, data for newly synthesized nitro-pyrrolomycin analogues show characteristic signals for aromatic protons (7.02–8.27 δ), a broad singlet for the pyrrolic NH (13.25–14.72 δ), and a broad singlet for the phenolic OH (10.21-11.27 δ).[6][7]

Biological Activity and Toxicology

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some reported antifungal activity as well.[2] It is generally observed to be more potent against Gram-positive pathogens.[2]

Antibacterial Spectrum

The minimum inhibitory concentrations (MIC) of this compound against a range of bacterial species have been determined, highlighting its potential as an antibacterial agent.[2]

| Organism | MIC Range (µM) | Source |

| Gram-positive bacteria (e.g., S. aureus, S. epidermidis, S. faecalis, B. anthracis) | 0.28 - 35.11 | [2] |

| Gram-negative bacteria (e.g., E. coli, S. typhi, K. pneumoniae, S. sonnei) | 0.28 - 35.11 | [2] |

Toxicology Profile

Toxicological studies have been performed on mice to determine the acute toxicity of this compound.

| Assay | Value | Species | Administration Route | Source |

| LD₅₀ | ~100 mg/kg | JCL-ICR mice | Intraperitoneal (i.p.) | [2] |

Mechanism of Action: A Potent Protonophore

The primary mechanism of action for the pyrrolomycin class of antibiotics is the disruption of bacterial cell membrane energetics.[8] Pyrrolomycins act as potent natural protonophores, which are lipid-soluble molecules that shuttle protons across biological membranes.[3][8]

This action collapses the proton motive force (PMF) across the bacterial cytoplasmic membrane, which is essential for ATP synthesis, nutrient transport, and motility. The uncoupling of oxidative phosphorylation ultimately leads to bacterial cell death.[8] This membrane-depolarizing activity is significantly more potent than that of the classical uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[8] This mechanism, which does not rely on a specific protein target, may contribute to a lower propensity for resistance development.[9]

Caption: Mechanism of action of this compound as a protonophore.

Experimental Protocols

Isolation from Fermentation Broth

The following protocol outlines the general procedure for the isolation of pyrrolomycins from the fermentation of Actinosporangium vitaminophilum or Streptomyces sp.[10]

-

Fermentation: Inoculate seed medium with a frozen mycelial suspension and grow at 28°C for 48 hours. Transfer the seed culture to fresh production medium and continue fermentation for 120 hours.[10]

-

Extraction: Adjust the culture pH to 7.0 and separate the broth from the mycelium by centrifugation.

-

Purification: Combine all ethyl acetate extracts and concentrate under reduced pressure. Purify the crude extract using High-Performance Liquid Chromatography (HPLC). A typical mobile phase gradient for separation starts with 60:40 methanol-water with 1% acetic acid, changing to 90:10 methanol-water with 1% acetic acid.[10] this compound has an approximate retention time of 9.8 minutes under these conditions.[10]

Chemical Synthesis of Nitro-Pyrrolomycins

A general method for the introduction of a nitro group onto a pyrrolomycin scaffold is described below.[7]

-

Nitration: Dissolve the starting pyrrolomycin material in cold concentrated sulfuric acid.

-

Add an equimolar amount of a sulfonitric mixture (a mixture of concentrated sulfuric and nitric acids) while maintaining the temperature at -10°C with magnetic stirring.[7]

-

Allow the reaction to proceed for 15 minutes.[7]

-

Work-up and Purification: Quench the reaction by cautiously adding it to a cold 5% sulfuric acid solution. Extract the product with a suitable organic solvent like diethyl ether. The crude product can then be purified by flash chromatography.[7]

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) can be determined using the colorimetric resazurin microtiter assay (REMA).[8]

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[8]

-

Inoculation: Add a standardized bacterial suspension (prepared according to CLSI guidelines) to each well.[11] Include positive (bacteria and medium) and negative (medium only) controls.[11]

-

Incubation: Incubate the plates at 37°C for the appropriate time (e.g., 18-24 hours).

-

Detection: Add a resazurin solution to each well and incubate further. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[8]

Biosynthetic Pathway

Pyrrolomycins are polyketide antibiotics whose biosynthesis is related to that of pyoluteorin.[10] The pathway involves the condensation of L-proline and acetate units.[10] Nitration is believed to be a relatively late step in the pathway, converting precursor molecules like Pyrrolomycin C into nitrated versions such as this compound.[10]

Caption: Hypothetical biosynthetic pathway for this compound.

References

- 1. Buy Pyrrolomycin C | 81910-06-7 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C11H6Cl4N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Structure of this compound, a chlorinated nitro-pyrrole antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Total synthesis and mechanism of action of the antibiotic armeniaspirol A - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04290D [pubs.rsc.org]

- 10. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

Pyrrolomycin B: A Technical Guide to its Protonophore Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycins, a class of natural antibiotics, exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[1] Their mechanism of action was initially elusive but has now been clearly identified as protonophoric, leading to the dissipation of the proton motive force across cellular membranes.[1][2] This technical guide provides an in-depth analysis of the protonophore activity of Pyrrolomycin B and its analogs, detailing the underlying molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used for their characterization. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action.[2] Pyrrolomycins, naturally produced by Actinosporangium and Streptomyces species, have demonstrated significant antibacterial efficacy.[3] This guide focuses on the now-elucidated primary mechanism of action for this class of compounds: their function as protonophores. A protonophore, or proton translocator, is a molecule that can transport protons across a lipid bilayer, thereby disrupting the proton gradient essential for cellular energy production (ATP synthesis) and other vital processes.[1][4] Pyrrolomycins, including this compound and its well-studied analogs C and D, act as potent uncouplers of oxidative phosphorylation in both bacterial and mitochondrial systems.[2][3]

Core Mechanism: Protonophore Action

Pyrrolomycins function as classic anionic protonophores.[3] Their molecular structure, featuring a deprotonatable pyrrole nitrogen and a phenolic hydroxyl group, allows them to shuttle protons across biological membranes.[5] The process can be described in a cyclical manner:

-

Protonation: In the acidic environment outside the cell or mitochondrial matrix, the anionic form of the pyrrolomycin molecule picks up a proton.

-

Membrane Translocation: The now-neutral, lipophilic molecule diffuses across the lipid bilayer.

-

Deprotonation: Upon reaching the more alkaline interior (cytoplasm or mitochondrial matrix), the pyrrolomycin releases the proton.

-

Return of the Anion: The resulting anionic form of the pyrrolomycin is then driven back across the membrane by the electrochemical potential, ready to repeat the cycle.

This continuous shuttling of protons dissipates the transmembrane proton gradient, leading to a collapse of the membrane potential and uncoupling of the electron transport chain from ATP synthesis.[2][3]

Figure 1. Mechanism of Pyrrolomycin as an anionic protonophore.

Quantitative Data Summary

The protonophoric activity of pyrrolomycins has been quantified in various studies, demonstrating their potency, often exceeding that of the classical uncoupler CCCP (carbonyl cyanide m-chlorophenylhydrazone).[1][2]

Table 1: Antibacterial Activity of Pyrrolomycins

| Compound | Organism | MIC (ng/mL) | Reference |

| Pyrrolomycin D | Staphylococcus aureus | ~1 | [1] |

| Pyrrolomycin C | Staphylococcus aureus | > Pyrrolomycin D | [1] |

| Pyrrolomycin I | Staphylococcus aureus | >10-fold less active than C & D | [1] |

| Pyrrolomycin J | Staphylococcus aureus | >10-fold less active than C & D | [1] |

Table 2: Membrane Depolarization Activity in S. aureus

| Compound | Potency vs. CCCP | Key Observation | Reference |

| Pyrrolomycin C | ~2 orders of magnitude more potent | Most potent depolarizing agent | [1] |

| Pyrrolomycin D | ~1 log more potent than CCCP | Potent nanomolar modulator | [1] |

| Pyrrolomycin I | Less potent than C & D | Methylated analog, reduced activity | [1] |

| Pyrrolomycin J | Less potent than C & D | Methylated analog, reduced activity | [1] |

Table 3: Activity in Mitochondrial and Model Systems

| Compound | System | Observation | Reference |

| Pyrrolomycin C | Isolated Rat Liver Mitochondria | More active than Pyrrolomycin D in uncoupling | [3] |

| Pyrrolomycin D | Inverted Submitochondrial Particles | More active than Pyrrolomycin C | [3] |

| Pyrrolomycin D | Planar Bilayer Lipid Membranes (BLM) | Maximal protonophore activity at ~pH 9 | [3] |

Experimental Protocols

The characterization of pyrrolomycins as protonophores involves several key experimental techniques.

Bacterial Membrane Potential Assay using Potentiometric Dyes

This method assesses the ability of a compound to depolarize the bacterial cell membrane.

-

Principle: Potentiometric dyes like DiSC3(5) or DiOC2(3) accumulate in polarized membranes, and their fluorescence is quenched. Membrane depolarization leads to the release of the dye and an increase in fluorescence.

-

Protocol Outline:

-

Grow bacterial culture (e.g., S. aureus) to mid-log phase.

-

Wash and resuspend cells in a suitable buffer.

-

Add the potentiometric dye (e.g., DiSC3(5)) and incubate to allow for membrane accumulation and fluorescence quenching.

-

Add varying concentrations of the test compound (e.g., this compound).

-

Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

-

Use a known uncoupler like CCCP as a positive control.

-

References

- 1. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protonophore - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

Unmasking the Might of Pyrrolomycin B: An In-depth Guide to its Antibacterial Spectrum

For Immediate Release

A Comprehensive Technical Examination of Pyrrolomycin B's Antibacterial Efficacy for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a detailed analysis of the antibacterial spectrum of this compound, a halogenated pyrrole antibiotic. The document collates available quantitative data on its activity, outlines detailed experimental protocols for its assessment, and visualizes key concepts related to its mechanism and evaluation.

Core Data: The Antibacterial Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While specific minimum inhibitory concentration (MIC) values for a wide range of individual species are not extensively tabulated in publicly available literature, research indicates its potency falls within a notable range.

A comprehensive review of existing studies reveals that this compound exhibits MIC values in the range of 0.28–35.11 µM against a variety of pathogens.[1] This positions it as a compound of significant interest for further investigation in the development of new antibacterial agents. This compound has shown particular promise against Gram-positive bacteria.[1]

For comparative purposes, the table below includes MIC values for other members of the pyrrolomycin family, illustrating the general potency of this class of compounds.

| Organism | Pyrrolomycin A (µM) | This compound (µM) | Pyrrolomycin C (µM) | Pyrrolomycin D (µM) |

| Staphylococcus aureus | 17.29 | 0.28 - 35.11 | 0.61 | ≤0.069 |

| Staphylococcus epidermidis | - | 0.28 - 35.11 | - | - |

| Enterococcus faecalis | - | 0.28 - 35.11 | - | - |

| Bacillus anthracis | - | 0.28 - 35.11 | - | - |

| Escherichia coli | 0.55 - 69.1 | 0.28 - 35.11 | >307.72 | 17.39 |

| Salmonella typhi | 0.55 - 69.1 | 0.28 - 35.11 | >307.72 | 4.34 |

| Klebsiella pneumoniae | 0.55 - 69.1 | 0.28 - 35.11 | >307.72 | 17.39 |

| Shigella sonnei | 0.55 - 69.1 | 0.28 - 35.11 | >307.72 | - |

Note: The data for this compound is presented as a range due to the limited availability of specific MIC values in the cited literature. The values for other pyrrolomycins are included for context and are derived from various studies.[1]

Understanding the Mechanism of Action: A Protonophore in Action

Pyrrolomycins, including this compound, exert their antibacterial effect through a mechanism known as protonophoric action.[2][3] They act as proton shuttles, disrupting the proton motive force across the bacterial cell membrane. This dissipation of the proton gradient is critical as it uncouples oxidative phosphorylation, the primary process by which bacteria generate ATP.[2] The collapse of the membrane potential ultimately leads to bacterial cell death.

Caption: Mechanism of this compound as a protonophore.

Experimental Protocols for Determining Antibacterial Spectrum

The minimum inhibitory concentration (MIC) of this compound is typically determined using standard methods such as broth microdilution or agar dilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

References

- 1. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Pyrrolomycin B: A Technical Guide to a Halogenated Pyrrole Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin B is a member of the pyrrolomycin family of natural antibiotics, characterized by a polyhalogenated pyrrole structure.[1][2] Produced by actinomycetes such as Actinosporangium and Streptomyces species, it exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. This has spurred a renewed interest in natural products as a source of novel antimicrobial scaffolds. The pyrrolomycins, a class of halogenated pyrrole antibiotics, represent a promising area of investigation.[1][4] this compound, a chlorinated nitro-pyrrole antibiotic, is a notable member of this family.[3][5] Its potent biological activity and distinct mechanism of action make it a subject of interest for further research and potential therapeutic development.

Chemical Structure and Properties

This compound is chemically known as 2,4-dichloro-6-[(4,5-dichloro-3-nitro-1H-pyrrol-2-yl)methyl]phenol.[6] Its structure is characterized by a dichlorinated phenolic ring linked to a dichlorinated nitropyrrole moiety.[5][6]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆Cl₄N₂O₃ | [6] |

| Molecular Weight | 355.99 g/mol | [6] |

| Appearance | Yellowish powder | |

| Solubility | Soluble in methanol, ethyl acetate, and DMSO | [1] |

Antimicrobial Activity

This compound demonstrates a broad spectrum of antimicrobial activity, with particular potency against Gram-positive bacteria. Its activity against Gram-negative bacteria and fungi has also been reported.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | 209P JC-1 | 0.2 | 0.56 | [1] |

| Staphylococcus epidermidis | - | - | [1] | |

| Enterococcus faecalis | - | - | [1] | |

| Bacillus anthracis | - | - | [1] | |

| Gram-Negative Bacteria | ||||

| Escherichia coli | 12.5 | 35.11 | [1] | |

| Salmonella typhi | 12.5 | 35.11 | [1] | |

| Klebsiella pneumoniae | 12.5 | 35.11 | [1] | |

| Shigella sonnei | 12.5 | 35.11 | [1] | |

| Fungi | ||||

| Candida albicans | >100 | >280.9 | ||

| Aspergillus niger | >100 | >280.9 |

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the bacterial cell membrane's proton gradient. It acts as a protonophore, shuttling protons across the membrane and dissipating the proton motive force.[7][8] This uncoupling of oxidative phosphorylation leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death.

Caption: Mechanism of action of this compound as a protonophore.

Biosynthesis

The biosynthesis of this compound is believed to follow a pathway similar to other pyrrolomycins, involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The proposed pathway starts from L-proline and acetate units.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

This protocol describes the general workflow for obtaining this compound from a fermentation culture.

Caption: Workflow for the isolation and purification of this compound.

Detailed Methodology:

-

Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces sp. and incubate under optimal conditions (e.g., 28°C, 200 rpm) for 5-7 days.

-

Extraction: After incubation, acidify the culture broth to pH 2-3 and extract with an equal volume of ethyl acetate. Repeat the extraction process three times.

-

Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to partially purify the active fractions.

-

Preparative HPLC: Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Detailed Methodology:

-

Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Reading the results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protonophore Activity Assay

The protonophore activity of this compound can be assessed by measuring its ability to dissipate the proton gradient across bacterial membranes using a potentiometric probe like DiSC₃(5).

Detailed Methodology:

-

Bacterial cell preparation: Grow the bacterial strain of interest to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

-

Loading with DiSC₃(5): Resuspend the cells in the buffer and incubate with DiSC₃(5) in the dark to allow the dye to accumulate in the polarized membranes.

-

Fluorescence measurement: Monitor the fluorescence of the cell suspension using a fluorometer. The fluorescence of DiSC₃(5) is quenched when it accumulates in energized membranes.

-

Addition of this compound: Add different concentrations of this compound to the cell suspension. A rapid increase in fluorescence indicates membrane depolarization due to the dissipation of the proton gradient.

Resistance Mechanisms

Bacterial resistance to pyrrolomycins, including this compound, is not typically associated with target modification. Instead, resistance mechanisms primarily involve reduced drug accumulation due to:

-

Efflux pumps: Active transport of the antibiotic out of the bacterial cell.

-

Altered membrane permeability: Changes in the bacterial cell envelope that hinder the uptake of the compound.

Conclusion

This compound is a potent halogenated pyrrole antibiotic with a distinct mechanism of action that involves the disruption of the bacterial membrane's proton motive force. Its broad spectrum of activity, particularly against Gram-positive bacteria, makes it an attractive lead compound for the development of new antimicrobial agents. The information provided in this technical guide, including its biological properties and detailed experimental protocols, serves as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and its analogs in the fight against antibiotic resistance.

References

- 1. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Potent Biological Activities of Chlorinated Nitro-Pyrrole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted biological activities of chlorinated nitro-pyrrole compounds. These fascinating molecules, many of which are derived from marine organisms or synthesized in the laboratory, have demonstrated significant potential in the fields of antimicrobial and anticancer research. This document provides a comprehensive overview of their mechanisms of action, quantitative bioactivity data, and the experimental protocols used to elucidate their effects, serving as a vital resource for researchers and drug development professionals.

Introduction to Chlorinated Nitro-Pyrrole Compounds

Chlorinated nitro-pyrrole compounds are a class of heterocyclic organic molecules characterized by a pyrrole ring substituted with at least one chlorine atom and one nitro group.[1] A prominent example of this class is the pyrrolomycin family of antibiotics, which are polyhalogenated metabolites isolated from Actinosporangium and Streptomyces species.[2][3] The presence of both electron-withdrawing chlorine and nitro groups on the pyrrole nucleus significantly influences their electronic properties and biological activities.[4][5] These compounds have garnered considerable interest due to their potent antibacterial, antifungal, and anticancer properties.[6][7][8]

Quantitative Bioactivity Data

The biological potency of chlorinated nitro-pyrrole compounds has been quantified through various in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against various bacterial strains and the half-maximal inhibitory concentration (IC50) values against cancer cell lines for representative compounds.

Table 1: Antibacterial Activity of Pyrrolomycins (MIC in µM)

| Compound | S. aureus | S. epidermidis | E. faecalis | B. subtilis | E. coli | P. aeruginosa | Reference |

| Pyrrolomycin A | 17.29 | - | - | - | - | - | [2] |

| Pyrrolomycin B | 0.56 | - | - | - | - | - | [2] |

| Pyrrolomycin C | 0.61 | - | - | - | Inactive | Inactive | [2] |

| Pyrrolomycin D | ≤0.069 | ≤0.002 | ≤0.002 | ≤0.002 | 34.78 | - | [2] |

| Pyrrolomycin E | - | - | - | - | Inactive | Inactive | [2] |

| Dioxapyrrolomycin | 0.077-0.64 | - | 0.077-0.64 | - | - | - | [2] |

| Synthetic Nitro-PM 5a | 60 (MBC) | - | - | - | - | - | [3] |

| Synthetic Nitro-PM 5d | - | - | - | - | - | 30 (MBC) | [3] |

| Fluorinated Pyrrolomycin 4 | 73 ng/mL | - | - | - | - | - | [4] |

Note: "PM" refers to Pyrrolomycin. MBC denotes Minimum Bactericidal Concentration.

Table 2: Anticancer Activity of Pyrrolomycins and Derivatives (IC50 in µM)

| Compound | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) | Reference |

| Pyrrolomycin C | 0.8 | 1.5 | [9] |

| Pyrrolomycin F-series | 0.35 - 1.21 | 0.35 - 1.21 | [9] |

| Marinopyrrole F | 6.1 | - | [9] |

| (+) Marinopyrrole A | ~9 | - | [9] |

| (-) Marinopyrrole A | ~9 | - | [9] |

| Synthetic PM 1 | 1.30 | 1.22 | [3] |

| Synthetic PM 2 | 11.13 | 17.25 | [3] |

Key Biological Mechanisms of Action

Chlorinated nitro-pyrrole compounds exert their biological effects through diverse and potent mechanisms, primarily targeting cellular membranes and critical survival proteins.

Protonophore Activity and Membrane Depolarization

A key mechanism of antimicrobial action for many pyrrolomycins is their function as protonophores.[10] These compounds can shuttle protons across biological membranes, dissipating the proton motive force that is essential for ATP synthesis and other vital cellular processes in bacteria.[11] This disruption of the membrane potential ultimately leads to bacterial cell death. The protonophoric activity is influenced by the lipophilicity of the molecule, which is enhanced by halogenation.[11]

Below is a conceptual workflow for assessing protonophore activity.

Induction of Mcl-1 Degradation in Cancer Cells

In the context of cancer, certain chlorinated pyrrole derivatives, such as marinopyrrole A, have been shown to induce the degradation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[9] Mcl-1 is a key member of the Bcl-2 family of proteins that regulate apoptosis, and its overexpression is a common mechanism of therapeutic resistance in various cancers.[12] By promoting the proteasomal degradation of Mcl-1, these compounds can sensitize cancer cells to apoptosis.[12][13]

The following diagram illustrates the proposed signaling pathway for Mcl-1 degradation induced by these compounds.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of chlorinated nitro-pyrrole compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Mueller-Hinton broth (or other appropriate bacterial growth medium)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

-

Chlorinated nitro-pyrrole compound stock solution in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known antibiotic like vancomycin or ciprofloxacin)

-

Negative control (medium with solvent)

Procedure:

-

Prepare serial two-fold dilutions of the chlorinated nitro-pyrrole compound in the microtiter plate wells containing Mueller-Hinton broth. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Include positive and negative control wells on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][14]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Chlorinated nitro-pyrrole compound stock solution in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[14]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of the chlorinated nitro-pyrrole compound. Include vehicle-treated control wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

The following diagram outlines the workflow for the MTT assay.

Western Blotting for Mcl-1 Degradation

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is adapted for the detection of Mcl-1.[12][13]

Materials:

-

Cancer cell lysates (treated and untreated with the chlorinated nitro-pyrrole compound)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and electroblotting system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Mcl-1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

Chlorinated nitro-pyrrole compounds represent a promising class of bioactive molecules with significant potential for development as novel antimicrobial and anticancer agents. Their mechanisms of action, including membrane depolarization and induction of Mcl-1 degradation, offer unique therapeutic opportunities. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the study and application of these potent compounds. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and synthesis of pyrrolomycin A, a chlorinated nitro-pyrrole antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of this compound, a chlorinated nitro-pyrrole antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

The Nitro Group: A Key Player in the Potent Biological Activity of Pyrrolomycin B

A Technical Guide for Researchers and Drug Development Professionals

Pyrrolomycin B, a member of the polyhalogenated pyrrole antibiotic family, has garnered significant interest within the scientific community for its potent antimicrobial and cytotoxic properties. This in-depth technical guide elucidates the critical role of the nitro functional group in mediating the pronounced biological activity of this compound and its analogs. Through a comprehensive review of available data, this document provides a detailed analysis of its mechanism of action, quantitative comparisons of its efficacy, and the experimental protocols necessary for its evaluation.

The Pivotal Role of the Nitro Group in this compound's Bioactivity

The chemical structure of this compound, a chlorinated nitropyrrole, intrinsically links its biological function to the presence and position of the nitro group. This electron-withdrawing moiety significantly influences the molecule's electronic properties and lipophilicity, which are crucial determinants of its interaction with biological membranes and cellular targets.

Studies on synthetic nitro-pyrrolomycin analogs have demonstrated that the introduction of a nitro group onto the pyrrole ring can enhance antibacterial activity compared to non-nitrated parent compounds like Pyrrolomycin C. For instance, the replacement of chlorine atoms with a nitro group on the pyrrolic nucleus has been shown to improve the minimal bactericidal concentration (MBC) against both Gram-positive and Gram-negative bacteria[1][2][3]. This suggests that the nitro group is not merely a structural component but an active participant in the compound's mechanism of action. The antimicrobial and anticancer activities of these compounds are influenced by these structural changes on the pyrrolic ring[2].

The biological activity of pyrrolomycins is attributed to their function as protonophores, molecules that can transport protons across biological membranes[4]. This action disrupts the proton motive force, leading to membrane depolarization, uncoupling of oxidative phosphorylation, and ultimately, cell death[5][6][7][8]. The electron-withdrawing nature of the nitro group is thought to enhance this protonophoric effect, thereby potentiating the antibiotic activity. Furthermore, the increased lipophilicity conferred by the nitro group may facilitate better interaction with and penetration of the bacterial cell membrane[1].

Quantitative Analysis of Nitro-Pyrrolomycin Activity

The following tables summarize the quantitative data from studies on various pyrrolomycin analogs, highlighting the impact of the nitro group on their antibacterial and cytotoxic activities.

Table 1: Antibacterial Activity of Pyrrolomycin Analogs

| Compound | Target Organism | Minimal Bactericidal Concentration (MBC) (µM) | Reference |

| Pyrrolomycin C | Staphylococcus aureus | > 100 | [1][2][3] |

| Nitro-Pyrrolomycin 5a | Staphylococcus aureus | 60 | [1] |

| Nitro-Pyrrolomycin 5c | Staphylococcus aureus | 10 | [1][2] |

| Nitro-Pyrrolomycin 5d | Pseudomonas aeruginosa | 30 | [1][2] |

Table 2: Cytotoxic Activity of Pyrrolomycin Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrrolomycin C | HCT116 (Colon Cancer) | 0.8 ± 0.05 | [1][2][3] |

| Pyrrolomycin C | MCF-7 (Breast Cancer) | 1.5 ± 0.09 | [1][2][3] |

| Nitro-Pyrrolomycin 5a | HCT116 (Colon Cancer) | 1.10 ± 0.25 | [1][2][3] |

| Nitro-Pyrrolomycin 5a | MCF-7 (Breast Cancer) | 0.95 ± 0.15 | [1][2][3] |

| Nitro-Pyrrolomycin 5c | HCT116 (Colon Cancer) | 0.95 ± 0.11 | [1][2][3] |

| Nitro-Pyrrolomycin 5c | MCF-7 (Breast Cancer) | 1.05 ± 0.13 | [1][2][3] |

| Nitro-Pyrrolomycin 5d | HCT116 (Colon Cancer) | 1.35 ± 0.21 | [1][2][3] |

| Nitro-Pyrrolomycin 5d | MCF-7 (Breast Cancer) | 1.25 ± 0.18 | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimal Bactericidal Concentration (MBC)

The MBC, the lowest concentration of an antimicrobial agent required to kill a particular bacterium, is determined using the broth microdilution method followed by plating on antibiotic-free agar[9][10][11][12][13].

Protocol:

-

Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL[12].

-

Serial Dilution of Test Compound: The pyrrolomycin analog is serially diluted in the broth within a 96-well microtiter plate to create a concentration gradient[12].

-

Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included[12]. The plate is incubated at 37°C for 24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity)[12].

-

Determination of MBC: An aliquot from the wells showing no visible growth (at and above the MIC) is plated onto antibiotic-free agar plates. The plates are incubated at 37°C for 24-48 hours[13].

-

Analysis: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum[12][13].

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound[14][15][16][17].

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight[14].

-

Compound Treatment: The cells are treated with serial dilutions of the pyrrolomycin analogs and incubated for a specified period (e.g., 48 or 72 hours)[14].

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals[14][15].

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals[14].

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-570 nm[14].

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's activity and the workflows for the key experimental protocols.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for MBC determination.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

References

- 1. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 5. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Pyrrolomycins Are Potent Natural Protonophores [scite.ai]

- 9. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 12. microchemlab.com [microchemlab.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

Methodological & Application

Total Synthesis of Pyrrolomycin B: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the total synthesis of Pyrrolomycin B (also known as Pyrrolomycin A), a chlorinated nitropyrrole antibiotic. The synthesis is based on the method reported by Koyama et al. in 1981. This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

This compound is a naturally occurring antibiotic characterized by a 2,3-dichloro-4-nitropyrrole structure. It exhibits significant biological activity, making its synthetic accessibility a topic of interest for further pharmacological investigation and analog development. The total synthesis outlined here proceeds through key steps including the formation of a pyrrole carboxylic acid precursor, followed by chlorination, nitration, and decarboxylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the total synthesis of this compound, including yields for each step and the spectroscopic data for the final product.

Table 1: Summary of Reaction Yields

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Synthesis of 4-Nitropyrrole-2-carboxylic acid | Pyrrole-2-carboxylic acid | 4-Nitropyrrole-2-carboxylic acid | 85 |

| 2 | Chlorination | 4-Nitropyrrole-2-carboxylic acid | 3,5-Dichloro-4-nitropyrrole-2-carboxylic acid | 70 |

| 3 | Decarboxylation | 3,5-Dichloro-4-nitropyrrole-2-carboxylic acid | This compound (2,3-Dichloro-4-nitropyrrole) | 60 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Data |

| Mass Spectrometry (MS) | m/z: 196 (M+), 198, 200 |

| Infrared (IR) (KBr) | νmax cm⁻¹: 3400 (N-H), 1560 (NO₂), 1370 (NO₂) |

| ¹H NMR (Acetone-d₆) | δ (ppm): 7.0 (1H, d, J=3Hz), 10.8 (1H, br s) |

| ¹³C NMR (Acetone-d₆) | δ (ppm): 122.1, 118.0, 114.5, 111.9 |

| UV (Methanol) | λmax nm (ε): 225 (11,000), 285 (6,000) |

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the total synthesis of this compound.

Step 1: Synthesis of 4-Nitropyrrole-2-carboxylic acid

Methodology: This step involves the nitration of the pyrrole ring at the 4-position.

-

Reaction Setup: To a solution of pyrrole-2-carboxylic acid (1.11 g, 10 mmol) in acetic anhydride (20 ml), add nitric acid (d=1.52, 1.0 ml) dropwise with stirring at -10°C.

-

Reaction: Stir the mixture at -10°C for 1 hour.

-

Work-up: Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.

-

Purification: Recrystallize the crude product from methanol to afford 4-nitropyrrole-2-carboxylic acid as pale yellow needles.

-

Yield: 1.33 g (85%)

-

Melting Point: 210-212°C (decomposition)

-

Step 2: Chlorination of 4-Nitropyrrole-2-carboxylic acid

Methodology: This step introduces two chlorine atoms onto the pyrrole ring at the 3- and 5-positions.

-

Reaction Setup: Dissolve 4-nitropyrrole-2-carboxylic acid (1.56 g, 10 mmol) in dioxane (50 ml).

-

Reaction: Pass a stream of chlorine gas through the solution at room temperature for 30 minutes.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from a mixture of ethyl acetate and n-hexane to give 3,5-dichloro-4-nitropyrrole-2-carboxylic acid.

-

Yield: 1.57 g (70%)

-

Step 3: Decarboxylation to this compound

Methodology: The final step is the removal of the carboxylic acid group to yield the target molecule, this compound.

-

Reaction Setup: Heat 3,5-dichloro-4-nitropyrrole-2-carboxylic acid (225 mg, 1 mmol) in a test tube.

-

Reaction: The compound will melt and then resolidify with the evolution of carbon dioxide.

-

Purification: The resulting solid is this compound. For further purification, it can be recrystallized from a suitable solvent such as chloroform-n-hexane.

-

Yield: 118 mg (60%)

-

Melting Point: 175-177°C

-

Visualizations

The following diagrams illustrate the synthetic workflow and a key reaction in the total synthesis of this compound.

Caption: Overall synthetic workflow for the total synthesis of this compound.

Caption: Key transformation in the chlorination of the pyrrole intermediate.

Application Notes and Protocols for Microwave-Assisted Organic Synthesis of Pyrrolomycin B Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of Pyrrolomycin B analogs using Microwave-Assisted Organic Synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity. The primary biological target for the synthesized analogs discussed herein is Sortase A (SrtA), a crucial enzyme for virulence in Gram-positive bacteria, making these compounds promising candidates for the development of novel anti-infective agents.

Introduction to Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis utilizes microwave radiation to heat reaction mixtures. Unlike conventional heating, which relies on conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and enable reactions to be performed at higher temperatures and pressures in sealed vessels.[2] Key advantages of MAOS include:

-

Rapid Reactions: Reaction times are often reduced from hours to minutes.[3]

-

Higher Yields: Increased reaction rates and reduced side reactions can lead to improved product yields.[3]

-

Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and often allows for the use of smaller quantities of solvents.[2]

-

Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time ensures high reproducibility.

Data Presentation: Synthesis and Biological Activity of this compound Analogs

The following table summarizes the reaction conditions and biological activity of a series of this compound analogs synthesized via microwave irradiation. The primary biological data presented are the half-maximal inhibitory concentrations (IC50) against Sortase A (SrtA), a key enzyme involved in the anchoring of virulence factors to the cell wall of Gram-positive bacteria.[4]

| Compound ID | Structure | Reaction Time (min) | Microwave Power (W) | Temperature (°C) | Yield (%) | SrtA IC50 (µM) | Reference |

| 1a | (2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 85 | >300 | Raimondi et al., 2019[4] |

| 1b | (5-bromo-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 82 | 300±20 | Raimondi et al., 2019[4] |

| 1c | (3,5-dibromo-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 78 | 160±15 | Raimondi et al., 2019[4] |

| 1d | (3,5-dibromo-2-hydroxyphenyl)(4,5-dibromo-1H-pyrrol-2-yl)methanone | 20 | 120 | 140 | 75 | 130±10 | Raimondi et al., 2019[4] |

| 1e | (5-chloro-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 80 | 280±25 | Raimondi et al., 2019[4] |

| 1f | (3,5-dichloro-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone | 15 | 100 | 120 | 77 | 150±12 | Raimondi et al., 2019[4] |

| 2 | (3,5-Dibromo-2-methoxyphenyl)(3,4,5-tribromo-1-methyl-1H-pyrrol-2-yl)methanone | N/A (Conventional) | N/A | r.t. | 68 | N/A | Raimondi et al., 2021[5] |

| 5c | (4-Bromo-5-nitro-1H-pyrrol-2-yl)(3,5-dichloro-2-methoxyphenyl)methanone | N/A (Conventional) | N/A | -10 to r.t. | 78 | N/A (MBC vs S.aureus: 5µM) | Raimondi et al., 2021[5] |

N/A: Not available in the cited literature. MBC: Minimum Bactericidal Concentration.

Experimental Protocols

The following are detailed protocols for the microwave-assisted synthesis of this compound analogs, based on the methods described by Raimondi et al. (2019).

General Protocol for the Synthesis of (hydroxyphenyl)(1H-pyrrol-2-yl)methanone Analogs (1a-f)

This protocol describes a one-pot, three-component reaction for the synthesis of the pyrrole core, followed by acylation.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Appropriately substituted aniline (e.g., 2-aminophenol, 2-amino-4-bromophenol)

-

Glacial Acetic Acid

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.0 mmol).

-

Solvent and Catalyst: Add glacial acetic acid (3 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power of 100 W, maintaining a temperature of 120°C for 15 minutes.

-

Workup and Purification:

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 8:2 v/v) to afford the desired product.

-

Protocol for the Bromination of the Pyrrole Ring (e.g., Synthesis of 1d)

This protocol describes the subsequent halogenation of the pyrrole ring.

Materials:

-

(3,5-dibromo-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone (1c) (1.0 mmol)

-

N-Bromosuccinimide (NBS) (2.0 mmol)

-

Acetonitrile (5 mL)

-

Microwave reactor vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, dissolve (3,5-dibromo-2-hydroxyphenyl)(1H-pyrrol-2-yl)methanone (1c) (1.0 mmol) in acetonitrile (5 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (2.0 mmol) to the solution.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power of 120 W, maintaining a temperature of 140°C for 20 minutes.

-

Workup and Purification:

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 9:1 v/v) to yield the desired dibrominated product (1d).

-

Mandatory Visualizations

Signaling Pathway Diagram: Inhibition of Sortase A

Experimental Workflow Diagram: Microwave-Assisted Synthesis

Logical Relationship Diagram: MAOS Advantages

References

- 1. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This "Green" Method? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public.pensoft.net [public.pensoft.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Preparative HPLC for the Purification of Pyrrolomycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolomycin B, a chlorinated nitro-pyrrole antibiotic produced by Streptomyces species, has demonstrated significant antibacterial and antifungal activities. Its potential as a therapeutic agent necessitates a robust and scalable purification method to obtain high-purity material for further research and development. This application note provides a detailed protocol for the purification of this compound from a fermentation broth using preparative High-Performance Liquid Chromatography (HPLC). The methodology is based on a reversed-phase chromatography strategy, which is well-suited for the separation of moderately polar to non-polar compounds like pyrrolomycins.

Introduction

Pyrrolomycins are a family of halogenated antibiotics isolated from various actinomycetes.[1] this compound is structurally characterized by a dichlorinated hydroxyphenyl ring linked to a dichlorinated nitropyrrole moiety.[2][3] Like other members of its class, this compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery programs.[4][5] Effective preclinical and clinical evaluation of this compound hinges on the availability of highly purified material. Preparative HPLC is a powerful technique for the isolation of natural products, offering high resolution and scalability.[6][7][8] This document outlines a comprehensive workflow for the purification of this compound, from initial extraction to final polishing by preparative HPLC.

Physicochemical Properties of Pyrrolomycins

Understanding the physicochemical properties of pyrrolomycins is crucial for developing an effective purification strategy. While specific data for this compound is limited, information on the closely related Pyrrolomycin C provides valuable insights.

| Property | Observation/Characteristic | Implication for Purification |

| Solubility | Soluble in acetone, dioxane, ethyl acetate, and lower alcohols. Sparingly soluble in chloroform. Insoluble in water.[4] | Suggests that reversed-phase HPLC with organic solvents is a suitable purification method. The sample should be dissolved in a strong organic solvent for injection. |

| Stability | Generally stable under slightly acidic to neutral pH conditions.[4] Potential for hydrolysis in strongly basic media.[4] | The mobile phase for HPLC should be maintained within a neutral to slightly acidic pH range to prevent degradation of the target compound. |

| Structure | Contains a dichlorinated nitropyrrole and a dichlorinated phenol moiety.[2][3] | The presence of aromatic rings and halogens makes it suitable for detection by UV spectrophotometry. The nitro group and phenolic hydroxyl group offer sites for potential interactions with the stationary phase. |

Experimental Protocols

Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from a Streptomyces fermentation culture.

-

Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Solvent Extraction:

-

Adjust the pH of the supernatant to 6.0-7.0.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases.

-

-

Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.

-

Sample Preparation for HPLC: Dissolve the dried extract in a minimal volume of methanol or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Preparative HPLC Purification of this compound

This section details the instrumental setup and method for the preparative HPLC purification.

Instrumentation:

-

Preparative HPLC system with a binary gradient pump

-

Autosampler or manual injector with a large volume loop

-

UV-Vis detector

-

Fraction collector

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40-90% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | 270 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | Ambient |

Protocol:

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) until a stable baseline is achieved.

-

Sample Injection: Inject the prepared crude extract onto the column.

-

Chromatographic Separation: Run the gradient elution as specified in the table above.

-

Fraction Collection: Collect fractions corresponding to the peak of interest based on the UV chromatogram. The retention time of this compound will need to be determined initially through analytical scale injections of the crude extract and comparison with any available standards.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

-

Post-Purification Processing: Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

This compound Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Parameters

Caption: Key parameters influencing preparative HPLC purification.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound from complex biological matrices. The use of reversed-phase preparative HPLC with a C18 stationary phase and a water/acetonitrile gradient is a robust approach for isolating this class of compounds. The provided workflow and parameters can be optimized further based on the specific fermentation conditions and the purity requirements of the final product. This methodology will aid researchers in obtaining high-quality this compound for comprehensive biological and pharmacological studies.

References

- 1. Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H6Cl4N2O3) [pubchemlite.lcsb.uni.lu]

- 4. Buy Pyrrolomycin C | 81910-06-7 [smolecule.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and Characterization of the Pyrrolomycin Biosynthetic Gene Clusters from Actinosporangium vitaminophilum ATCC 31673 and Streptomyces sp. Strain UC 11065 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Reverse Phase Prep HPLC Columns | Agilent [agilent.com]

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pyrrolomycin B on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolomycins are a class of halogenated pyrrole antibiotics produced by various species of Streptomyces and Actinosporangium. While their potent antibacterial and antifungal activities are well-documented, their potential as cytotoxic agents against human cell lines is an area of growing interest for anti-cancer drug discovery. This document provides detailed application notes and experimental protocols for the in vitro cytotoxicity testing of Pyrrolomycin B on human cell lines.

Disclaimer: Direct experimental data on the cytotoxicity of this compound against human cell lines is limited in the current scientific literature. The data and protocols presented here are largely based on studies of closely related and well-characterized analogs, including Pyrrolomycin C, D, F-series, and synthetic derivatives. These protocols serve as a comprehensive guide for initiating studies on this compound, but researchers are strongly encouraged to optimize these methods for their specific experimental conditions.

Data Presentation: Cytotoxicity of Pyrrolomycin Analogs

The following tables summarize the reported 50% inhibitory concentration (IC50) values of various Pyrrolomycin analogs on different human cancer cell lines. This data provides a valuable reference for estimating the potential cytotoxic concentration range for this compound.

Table 1: IC50 Values of Pyrrolomycin Analogs on Human Cancer Cell Lines

| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Citation |

| Pyrrolomycin C | HCT-116 | Colon Carcinoma | 0.8 | [1] |

| MCF-7 | Breast Adenocarcinoma | 1.5 | [1] | |